Mercuric cyanide

Description

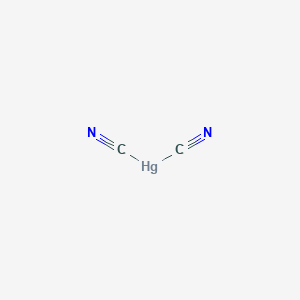

Mercury dicyanide is a mercury coordination entity.

Structure

2D Structure

Properties

IUPAC Name |

dicyanomercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Hg/c2*1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGYCXFLEQVDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[Hg]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg(CN)2, C2HgN2 | |

| Record name | MERCURIC CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060457 | |

| Record name | Mercuric cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric cyanide appears as odorless tetragonal crystals or white powder. Toxic by inhalation (dust, and the hydrogen cyanide from decomposition) and by ingestion. Toxic oxides of nitrogen are produced in fires., Colorless to white powder that darkens with light exposure; [Merck Index] Soluble in cold water (9.3 g/100 ml); [Sullivan, p. 707] | |

| Record name | MERCURIC CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury(II) cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes | |

| Record name | MERCURIC CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 g/13 ml water; 1 g/2 ml boiling water, 1 g /13 ml alcohol; 1 g/4 ml methanol, Slightly soluble in ether., 9.3 G SOL IN 100 ML WATER @ 14 °C, For more Solubility (Complete) data for MERCURIC CYANIDE (8 total), please visit the HSDB record page. | |

| Record name | MERCURIC CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.00 g/cu cm @ 20 °C | |

| Record name | MERCURIC CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, tetragonal crystals or white powder, Transparent prisms | |

CAS No. |

592-04-1 | |

| Record name | MERCURIC CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury cyanide (Hg(CN)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercuric cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury dicyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 320 °C | |

| Record name | MERCURIC CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure and Coordination Geometry of Mercury(II) Cyanide (Hg(CN)2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of Mercury(II) Cyanide (Hg(CN)2), a compound known for its unique linear coordination and interesting phase behavior under pressure. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and provides visual representations of its molecular geometry and the workflow for its analysis.

Crystal Structure and Polymorphism

At ambient temperature and pressure, mercury(II) cyanide crystallizes in a tetragonal system. The structure is characterized by the presence of nearly linear Hg(CN)2 molecules.

Tetragonal Phase (Ambient Pressure)

The fundamental structural unit is the discrete Hg(CN)2 molecule, where the mercury atom is coordinated to the carbon atoms of two cyanide ligands. This arrangement results in a nearly linear C-Hg-C geometry. The crystal packing consists of these linear molecules arranged in a tetragonal lattice.

High-Pressure Phase Transition

Upon increasing pressure, typically in the range of 16-20 kbar, Hg(CN)2 undergoes a phase transition. This transition involves a change in the coordination environment of the mercury(II) center from 2-coordinate to 4-coordinate. The cyanide ligands become bridging, linking adjacent mercury centers through Hg-N bonds. This results in a shift to a cubic crystal structure with a distorted tetrahedral coordination geometry around the mercury atom. Further increases in pressure (above 40 kbar) lead to a more regular tetrahedral geometry.

Coordination Geometry

The coordination geometry of the mercury(II) ion in Hg(CN)2 is a defining feature of its structure.

Ambient Pressure: Linear Coordination

Under standard conditions, the Hg(II) ion exhibits a coordination number of two. The two cyanide ligands bind to the mercury center through their carbon atoms, forming a molecule with a close to ideal linear geometry. This is a common coordination for d¹⁰ metal ions like Hg(II).

High Pressure: Tetrahedral Coordination

The pressure-induced phase transition results in a change to a tetrahedral coordination geometry. In this phase, each mercury atom is coordinated to the carbon atoms of two cyanide ligands and the nitrogen atoms of two neighboring cyanide ligands. The ambidentate nature of the cyanide ligand facilitates this structural transformation.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic and geometric parameters for the ambient pressure tetragonal phase of Hg(CN)2, as determined by neutron diffraction studies.[1]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I |

| Unit Cell Dimensions | a = 9.643 Å, c = 8.88 Å |

| Molecules per Unit Cell (Z) | 8 |

| Bond Lengths | |

| Hg-C | 2.015(3) Å |

| C-N | 1.137(3) Å |

| Bond Angles | |

| C-Hg-C | 175.0(2)° |

| Hg-C-N | 177.0(3)° |

| Non-bonding Distance | |

| Hg...N | 2.742(3) Å |

Experimental Protocols for Crystal Structure Determination

Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination. For a soluble compound like Hg(CN)2, slow evaporation of a saturated aqueous solution in a controlled environment is a common method for obtaining suitable crystals. The crystals should be well-formed, transparent, and of an appropriate size for the diffraction experiment (typically 0.1-0.3 mm in each dimension).

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for rotating the crystal, and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the Bragg reflections and to apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Structure Solution and Refinement: The positions of the heavy atoms (in this case, mercury) are often determined using direct methods or Patterson methods. The positions of the lighter atoms (carbon and nitrogen) are then located from the electron density map. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

Single-Crystal Neutron Diffraction

Neutron diffraction is particularly advantageous for accurately locating light atoms like carbon and nitrogen in the presence of a heavy scatterer like mercury.

-

Crystal Growth and Mounting: Larger single crystals are generally required for neutron diffraction compared to SC-XRD. The mounting procedure is similar.

-

Data Collection: The crystal is mounted on a neutron diffractometer at a neutron source (e.g., a nuclear reactor or spallation source). A monochromatic neutron beam is used, and the diffraction data are collected on a position-sensitive detector as the crystal is rotated.

-

Data Analysis: The data reduction, structure solution, and refinement processes are analogous to those used in SC-XRD, with the primary difference being the use of neutron scattering lengths instead of X-ray scattering factors in the calculations.

Visualizations

Coordination Geometry of Hg(CN)2

Caption: Linear coordination geometry of the Hg(CN)2 molecule.

Experimental Workflow for Crystal Structure Determination

Caption: General workflow for crystal structure determination.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mercuric Cyanide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mercuric cyanide is a highly toxic compound. All handling and experimentation should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

This compound, Hg(CN)₂, is an inorganic compound that, despite its extreme toxicity, has historical applications in medicine and continues to be used in specific chemical syntheses.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its mechanisms of toxicity.

Physical Properties

This compound is a white, odorless crystalline solid that can appear as tetragonal crystals or a powder.[1][2] It is sensitive to light, and exposure can cause it to darken.[3] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | Hg(CN)₂ | [4] |

| Molecular Weight | 252.63 g/mol | [2] |

| Appearance | Odorless, white tetragonal crystals or powder | [1][2] |

| Density | 3.996 g/cm³ at 25 °C | [3] |

| Melting Point | Decomposes at approximately 320 °C | [1][2] |

| Boiling Point | Not applicable; decomposes upon heating | [5] |

| Solubility in Water | 9.3 g/100 mL at 14 °C10.06 g/100 g solution at 25 °C53.9 g/100 mL at 100 °C | [1][3] |

| Solubility in other solvents | Soluble in ethanol (B145695) and methanol.Slightly soluble in ether.Insoluble in benzene (B151609) and other hydrophobic solvents. | [1][2] |

| Refractive Index (n_D) | 1.645 | [5] |

Crystal and Molecular Structure

At ambient temperature and pressure, this compound exists as tetragonal crystals. The molecule itself is nearly linear, with a C-Hg-C bond angle of approximately 175.0° and an Hg-C-N bond angle of about 177.0°.[1] This linearity is also maintained in aqueous solutions.[1] Under high pressure (16-20 kbar), the crystal structure undergoes a phase transition to a cubic form, where the mercury(II) center becomes 4-coordinate as the cyanide ligands bond to neighboring mercury atoms.[1]

Chemical Properties and Reactivity

This compound is a stable compound under normal transport conditions but exhibits significant reactivity under specific conditions.[4]

-

Decomposition: When heated to its decomposition temperature of around 320 °C, it breaks down to form cyanogen (B1215507) gas ((CN)₂) and elemental mercury.[1][5] In the presence of air, it can produce toxic fumes of mercury, mercury oxides, hydrogen cyanide, and nitrogen oxides.[5]

-

Reaction with Acids: It reacts rapidly with acids to release highly toxic and flammable hydrogen cyanide gas.[1][6]

-

Photosensitivity: The compound is sensitive to light and will darken upon exposure.[1][3]

-

Reactions with Oxidizing Agents: Fusion with strong oxidizing agents such as metal chlorates, perchlorates, nitrates, or nitrites can lead to violent explosions.[7]

-

Incompatibilities: It is incompatible with fluorine, magnesium, and sodium nitrite.[7]

-

Role in Koenigs-Knorr Reaction: this compound is a key catalyst in the Koenigs-Knorr reaction, a method for the synthesis of glycosides.[1][8]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the laboratory synthesis of this compound. One common method involves the reaction of mercuric oxide with an aqueous solution of hydrogen cyanide.[1]

Materials:

-

Mercuric oxide (HgO)

-

Hydrocyanic acid (HCN) solution (handle with extreme caution in a fume hood)

-

Distilled water

-

Reaction flask

-

Stirring apparatus

-

Evaporating dish

-

Crystallizing dish

Procedure:

-

In a well-ventilated fume hood, carefully add mercuric oxide to an aqueous solution of hydrocyanic acid in a reaction flask equipped with a stirrer. The reaction is as follows: HgO + 2 HCN → Hg(CN)₂ + H₂O.[1]

-

Stir the mixture until the reaction is complete, which is indicated by the dissolution of the mercuric oxide.

-

Filter the resulting solution to remove any unreacted solids.

-

Gently heat the filtrate in an evaporating dish to concentrate the solution.

-

Allow the concentrated solution to cool slowly in a crystallizing dish. This compound crystals will form upon cooling.

-

Carefully decant the mother liquor and dry the crystals.

Workflow for Synthesis and Analysis of this compound

Caption: General workflow for the synthesis and subsequent analysis of this compound.

Quantitative Analysis of Cyanide

The concentration of cyanide in a solution containing this compound can be determined using various analytical methods, including titration and colorimetry.

Colorimetric Method (for concentrations below 1 mg/L):

This method involves the conversion of cyanide to cyanogen chloride (CNCl), which then reacts with a pyridine-barbituric acid reagent to form a colored complex that can be measured spectrophotometrically.[7]

Materials:

-

Sample containing cyanide

-

Chloramine-T solution

-

Pyridine-barbituric acid reagent

-

Phosphate (B84403) buffer solution

-

Spectrophotometer

Procedure:

-

A known volume of the sample is taken.

-

The pH is adjusted to be less than 8 using a phosphate buffer.

-

Chloramine-T solution is added to convert cyanide to cyanogen chloride.

-

After the reaction is complete, the pyridine-barbituric acid reagent is added to develop the color.

-

The absorbance of the solution is measured at 578 nm using a spectrophotometer.[7]

-

The concentration of cyanide is determined by comparing the absorbance to a calibration curve prepared with known cyanide standards.

Titrimetric Method (for concentrations exceeding 1 mg/L):

This method involves the titration of the cyanide solution with a standard solution of silver nitrate (B79036) using p-dimethylaminobenzalrhodanine as an indicator.[7]

Materials:

-

Sample containing cyanide

-

Standard silver nitrate (AgNO₃) solution

-

p-Dimethylaminobenzalrhodanine indicator

Procedure:

-

A known volume of the sample is taken.

-

The indicator is added to the sample solution.

-

The sample is titrated with a standard solution of silver nitrate until a color change indicates the endpoint.

-

The concentration of cyanide is calculated based on the volume of silver nitrate solution used.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of solid this compound shows characteristic vibrational frequencies. The fundamental vibrations for the linear, symmetric Hg(CN)₂ molecule have been assigned at approximately 2192, 415, 2193.5, 442, 276, and 341 cm⁻¹.[9]

-

Raman Spectroscopy: Raman spectra of this compound show that the molecules distort at higher pressures.[1]

-

¹³C NMR Spectroscopy: Due to the low natural abundance of ¹³C and the quadrupolar nature of the nitrogen atom, obtaining a high-resolution ¹³C NMR spectrum of this compound can be challenging. However, it is a valuable tool for studying the electronic environment of the carbon atoms in the cyanide ligands.

Toxicology and Signaling Pathways

The toxicity of this compound is a composite of the toxic effects of both the mercuric ion (Hg²⁺) and the cyanide anion (CN⁻).[4]

Mechanism of Cyanide Toxicity

Cyanide is a potent and rapidly acting poison. Its primary mechanism of toxicity is the inhibition of cellular respiration.

-

Inhibition of Cytochrome c Oxidase: Cyanide has a high affinity for ferric iron (Fe³⁺) and binds to the ferric iron atom in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[10]

-

Blockade of Electron Transport: This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in the chain.[11]

-

Cessation of Aerobic Respiration: The inhibition of the electron transport chain halts aerobic ATP production, leading to cellular hypoxia.[11]

-

Shift to Anaerobic Metabolism: Cells are forced to switch to anaerobic metabolism, resulting in the rapid production of lactic acid and leading to metabolic acidosis.[12]

-

Cell Death: The lack of ATP and the resulting cellular dysfunction ultimately lead to rapid cell death, particularly affecting organs with high oxygen demand, such as the brain and heart.

Signaling Pathway of Cyanide Toxicity

References

- 1. Mercury(II) cyanide - Wikipedia [en.wikipedia.org]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. US2981682A - Chlorination of water soluble iron cyanide compounds using mercuric chloride catalyst - Google Patents [patents.google.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. This compound | Hg(CN)2 | CID 11591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4227888A - Method for the quantitative determination of cyanide - Google Patents [patents.google.com]

- 7. nemi.gov [nemi.gov]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

Mercuric Cyanide (CAS No. 592-04-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mercuric cyanide is a highly toxic and hazardous substance. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. This document is intended for informational purposes only and does not constitute a license to operate.

Introduction

This compound, Hg(CN)₂, is a highly toxic inorganic compound that presents a dual threat due to the combined toxicities of the mercuric ion (Hg²⁺) and the cyanide anion (CN⁻).[1] It is an odorless, white crystalline solid that is soluble in polar solvents like water and alcohol.[2] Historically, it has seen limited use in applications such as germicidal soaps, photography, and as a catalyst in certain organic reactions, including the Koenigs-Knorr reaction for glycoside synthesis.[2] Due to its extreme toxicity, its use is now highly restricted. This guide provides a comprehensive overview of the technical data and safety information for this compound, with a focus on its chemical properties, toxicological profile, and relevant experimental considerations.

Chemical and Physical Properties

This compound is a white, crystalline powder with a tetragonal crystal structure.[2][3] It is sensitive to light and will darken over time.[2][3]

| Property | Value | Source |

| CAS Number | 592-04-1 | [2] |

| Molecular Formula | C₂HgN₂ | [2] |

| Molar Mass | 252.63 g/mol | [2][4] |

| Appearance | Colorless crystals or white powder | [2][4] |

| Odor | Odorless | [2][4] |

| Density | 3.996 g/cm³ | [2] |

| Melting Point | 320 °C (decomposes) | [2][4] |

| Solubility in Water | 9.3 g/100 mL at 14 °C; 53.9 g/100 mL at 100 °C | [2] |

| Solubility in Other Solvents | Soluble in ethanol, methanol, ammonia, and glycerin; slightly soluble in ether; insoluble in benzene.[2] | [2] |

Synthesis and Reactions

Synthesis

Several methods for the synthesis of this compound have been reported. These reactions should only be attempted by qualified professionals with appropriate safety measures in place.

Experimental Protocol: Synthesis from Mercuric Oxide and Hydrogen Cyanide

This is one of the primary methods for producing this compound.

Reaction: HgO + 2 HCN → Hg(CN)₂ + H₂O[2]

Methodology:

-

In a well-ventilated fume hood, a carefully weighed amount of mercuric oxide (HgO) is suspended in water.

-

A stoichiometric amount of aqueous hydrogen cyanide (HCN) is slowly added to the suspension with constant stirring.

-

The reaction mixture is stirred until the mercuric oxide has completely reacted, resulting in a clear solution of this compound.

-

The water is then carefully evaporated under reduced pressure to crystallize the this compound.

-

The resulting crystals are collected by filtration, washed with a small amount of cold water, and dried in a desiccator protected from light.

Alternative Synthesis Methods:

-

From Mercuric Sulfate and Potassium Ferrocyanide: K₄[Fe(CN)₆] + 3 HgSO₄ → 3 Hg(CN)₂ + 2 K₂SO₄ + FeSO₄[2]

-

Disproportionation of Mercurous Nitrate: Hg₂(NO₃)₂ + 2 KCN → Hg + Hg(CN)₂ + 2 KNO₃[2]

Chemical Reactivity

-

Decomposition: When heated to its decomposition temperature of 320 °C, this compound breaks down to form cyanogen (B1215507) gas ((CN)₂) and mercury.[2][4] It is also sensitive to light and will gradually decompose upon exposure.[1][2]

-

Reaction with Acids: this compound reacts rapidly with acids to release highly toxic and flammable hydrogen cyanide gas.[1][2]

-

Incompatibilities: It is incompatible with strong oxidizing agents, fluorine, magnesium, and sodium nitrite.[5] Fusion with metal chlorates, perchlorates, nitrates, or nitrites can lead to a violent explosion.[1]

Toxicological Profile

The toxicity of this compound is a result of the combined actions of the mercuric ion and the cyanide anion.[1]

| Parameter | Value | Species | Route | Source |

| LD₅₀ | 33 mg/kg | Mouse | Oral | [2] |

| LD₅₀ | 2.7 mg/kg | Dog | Subcutaneous | [2] |

| LD₅₀ | 26 mg/kg | Rat | Oral | [6] |

| Lethal Dose (Human) | 200-300 mg (for cyanide salts) | Human | Oral |

Mechanism of Toxicity

The toxic effects of this compound are twofold:

-

Mercury Toxicity: The mercuric ion (Hg²⁺) has a high affinity for sulfhydryl (-SH) groups in proteins and enzymes. This binding can disrupt numerous cellular processes, leading to enzyme inhibition, oxidative stress, and mitochondrial dysfunction. The primary targets of mercury toxicity are the nervous system and the kidneys.

-

Cyanide Toxicity: The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration. It binds to the ferric (Fe³⁺) ion in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain.[7][8] This inhibition blocks the utilization of oxygen by cells, leading to "histotoxic hypoxia," a condition where cells are unable to use oxygen even when it is present in the blood.[7] This results in a rapid shift to anaerobic metabolism and the production of lactic acid, leading to metabolic acidosis.[7] Tissues with high oxygen demand, such as the brain and heart, are particularly vulnerable.

Toxicokinetics

This compound can be absorbed through inhalation of dust, ingestion, and dermal contact.[1][9] Once absorbed, it is rapidly distributed throughout the body. The mercuric ion can be oxidized in tissues and tends to accumulate in the kidneys. Cyanide is primarily metabolized in the liver by the enzyme rhodanese, which converts it to the less toxic thiocyanate, which is then excreted in the urine.[7]

Analytical Methods

The analysis of this compound in environmental and biological samples is challenging due to the presence of both mercury and cyanide. Various methods are employed for their detection.

Experimental Protocol: Total Cyanide Analysis by Distillation and Spectrophotometry

This is a common, albeit time-consuming, method for determining total cyanide content.

Methodology:

-

Sample Preparation: A known volume or weight of the sample is placed in a distillation flask. The sample is acidified to convert cyanide salts to hydrogen cyanide gas.

-

Distillation: The sample is heated, and the liberated hydrogen cyanide gas is passed through a condenser and collected in a sodium hydroxide (B78521) absorbing solution.

-

Colorimetric Analysis: A portion of the absorbing solution is treated with a chlorinating agent (e.g., chloramine-T) to convert cyanide to cyanogen chloride.

-

Pyridine-barbituric acid reagent is then added, which reacts with the cyanogen chloride to form a colored complex.

-

The absorbance of the colored solution is measured using a spectrophotometer, and the cyanide concentration is determined by comparison to a calibration curve prepared from known standards.

Modern Analytical Techniques:

More advanced and automated methods are now available for cyanide analysis, including:

-

Flow Injection Analysis (FIA): This technique can provide rapid and sensitive measurements of cyanide.[10]

-

Ion Chromatography: This can be used to separate and quantify different metal-cyanide complexes.

-

Cold Vapor Atomic Absorption/Fluorescence Spectroscopy: These are standard methods for the determination of mercury.

Safety and Handling

Due to its high toxicity, stringent safety precautions are mandatory when handling this compound.

-

Engineering Controls: Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas that may be released.

-

Personal Protective Equipment (PPE): This includes a lab coat, chemical-resistant gloves (neoprene or nitrile), and splash-proof goggles or a face shield.[9] In situations where dust may be generated, a respirator with appropriate cartridges for mercury vapor and acid gases should be worn.

-

Storage: Store in a cool, dry, well-ventilated area, away from light, acids, and incompatible materials.[5] Keep containers tightly closed and clearly labeled. The storage area should be secure and accessible only to authorized personnel.

-

Spills: In the event of a spill, the area should be evacuated. Cleanup should only be performed by trained personnel wearing appropriate PPE. Use a mercury spill kit or a specialized vacuum cleaner with a charcoal filter to collect the spilled material. Do not use water to clean up spills, as this can promote the release of hydrogen cyanide.

-

Disposal: this compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

Immediate medical attention is critical in case of exposure to this compound.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water. Seek immediate medical attention. A cyanide antidote kit should be available and administered by trained medical personnel.

Environmental Fate

This compound is highly toxic to aquatic life.[9] It is soluble in water and can be mobile in the environment.[6] In aquatic systems, mercury can be methylated by microorganisms to form the even more toxic and bioaccumulative methylmercury. Both mercury and cyanide can persist in the environment and pose a long-term risk to ecosystems.[11][12]

Conclusion

This compound is an extremely hazardous substance that requires careful handling and a thorough understanding of its properties. Its dual toxicity, arising from both the mercuric ion and the cyanide anion, makes it a significant health and environmental risk. Researchers, scientists, and drug development professionals who may encounter this compound must be well-versed in its toxicology and adhere to strict safety protocols to prevent exposure and mitigate risks. Continued research into its environmental fate and the development of rapid and accurate analytical methods are crucial for managing the risks associated with this compound.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Mercury(II) cyanide - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound | Hg(CN)2 | CID 11591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. litfl.com [litfl.com]

- 8. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. deq.nc.gov [deq.nc.gov]

- 11. Cyanides in the environment—analysis—problems and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fate and Transport of Mercury in Environmental Media and Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Mercuric Cyanide in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric cyanide (Hg(CN)₂) is a highly toxic, colorless to white crystalline solid that has played a niche but significant role in the historical development of chemistry. Its unique reactivity was harnessed for specific synthetic transformations before the advent of modern, less hazardous reagents. This technical guide provides an in-depth overview of the principal historical applications of this compound in chemistry, focusing on its use in the synthesis of cyanogen (B1215507), as a promoter in the Koenigs-Knorr reaction, in the preparation of cyanogen halides, and its ancillary roles in early photography. The experimental protocols and quantitative data are presented to offer a practical understanding of these historical methods.

Synthesis of Cyanogen

One of the earliest and most fundamental applications of this compound was in the preparation of cyanogen ((CN)₂), a colorless, toxic gas with a pungent odor. The discovery of this method is credited to Joseph Louis Gay-Lussac in 1815.[1] The synthesis relies on the thermal decomposition of dry this compound.

Reaction and Experimental Protocol

The thermal decomposition of this compound yields cyanogen gas and mercury(I) cyanide, which can further decompose.[1]

Reaction: 2 Hg(CN)₂ (s) → (CN)₂ (g) + Hg₂(CN)₂ (s)

While this method was historically significant, it was later deemed inefficient and expensive for large-scale production.[2] Detailed historical experimental procedures are not abundant in modern literature due to the development of superior synthetic routes. However, based on historical accounts, a general procedure can be outlined.

Experimental Protocol: Thermal Decomposition of this compound

-

Apparatus: A hard glass or porcelain retort connected to a series of U-tubes for gas purification and collection. The collection vessel is typically cooled in a freezing mixture.

-

Procedure:

-

Dry this compound is placed in the retort.

-

The apparatus is purged with a dry, inert gas.

-

The retort is gently heated. Upon reaching its decomposition temperature (around 320 °C), this compound decomposes, releasing cyanogen gas.[3]

-

The evolved gas is passed through a series of U-tubes containing a drying agent (e.g., anhydrous calcium chloride) to remove any moisture.

-

The purified cyanogen gas is then condensed and collected in a vessel cooled by a freezing mixture (e.g., ice and salt).

-

-

Safety Precautions: This experiment must be conducted in a well-ventilated fume hood due to the extreme toxicity of both this compound and cyanogen gas.

Quantitative Data

Historical literature often lacks the detailed quantitative data common in modern chemical publications. The yield of cyanogen from this process is generally not reported to be high, and the method is considered inferior to other routes, such as the oxidation of hydrogen cyanide.[3]

The Koenigs-Knorr Reaction

This compound found a more enduring application as a promoter in the Koenigs-Knorr reaction, a cornerstone of carbohydrate chemistry for the synthesis of glycosides.[3] This reaction involves the coupling of a glycosyl halide with an alcohol. When mercury salts are used as promoters, the reaction is sometimes referred to as the Helferich method.

Reaction Mechanism and Workflow

The role of this compound in the Koenigs-Knorr reaction is to facilitate the departure of the halide from the anomeric carbon of the glycosyl halide, leading to the formation of an oxocarbenium ion intermediate. This intermediate is then attacked by the alcohol nucleophile to form the glycosidic bond. The stereochemical outcome of the reaction can be influenced by the nature of the protecting groups on the glycosyl donor and the reaction conditions.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="Glycosyl Halide + Alcohol"]; add_hgcn2 [label="Add this compound (Hg(CN)₂)"]; reaction [label="Reaction Mixture\n(e.g., Nitromethane (B149229)/Benzene)"]; heating [label="Controlled Heating\n(e.g., 40-60°C)"]; workup [label="Aqueous Workup\n& Filtration"]; purification [label="Chromatography / Recrystallization"]; product [label="Glycoside Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reactants; reactants -> add_hgcn2; add_hgcn2 -> reaction; reaction -> heating; heating -> workup; workup -> purification; purification -> product; }

Caption: General experimental workflow for the Koenigs-Knorr reaction using this compound.

Experimental Protocols and Quantitative Data

The following tables summarize quantitative data from cited literature for specific Koenigs-Knorr reactions utilizing this compound.

Table 1: Synthesis of Alkyl β-D-Glucopyranosides

| Glycosyl Donor | Alcohol | Promoter | Solvent | Temp. | Time | Product | Yield |

| Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Hg(CN)₂ | Nitromethane | Ambient | 7 h | Methyl β-D-glucopyranoside (after deacetylation) | ~80% |

Experimental Protocol: General Procedure for Alkyl β-D-Glucopyranosides

-

A solution of the alcohol in nitromethane is prepared.

-

This compound is added to the solution.

-

Tetra-O-acetyl-α-D-glucopyranosyl bromide is added, and the mixture is stirred at ambient temperature until the reaction is complete (as monitored by TLC).

-

The reaction mixture is filtered, and the filtrate is concentrated.

-

The resulting syrup is extracted with chloroform, and insoluble mercuric bromide is removed by filtration.

-

The filtrate is concentrated to a syrup, which crystallizes upon the addition of absolute alcohol.

-

The acetylated glycoside is deacetylated using a catalytic amount of sodium methoxide (B1231860) in methanol.

Table 2: Synthesis of a Disaccharide Precursor

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp. | Time | Product | Yield |

| Tetra-O-acetyl-α-D-galactopyranosyl bromide | Benzyl (B1604629) 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Hg(CN)₂ | 1:1 Nitromethane/Benzene | 40°C | 48 h | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside | Not explicitly stated, but sufficient for subsequent steps |

Experimental Protocol: Synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside

-

A solution of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (2 mmoles) in 80 mL of 1:1 v/v nitromethane-benzene is concentrated by distillation to approximately 60 mL and then cooled to 40°C.

-

This compound (2 mmoles) and tetra-O-acetyl-α-D-galactopyranosyl bromide (2 mmoles) are added.

-

The mixture is stirred at 40°C for 24 hours with moisture exclusion.

-

An additional portion of the galactopyranosyl bromide (1 mmole) and this compound (0.7 mmoles) is added, and stirring is continued at 40°C for another 24 hours.

-

The reaction mixture is then subjected to workup and purification.

Synthesis of Cyanogen Halides

This compound has been historically employed in the synthesis of cyanogen halides, such as cyanogen iodide and cyanogen bromide. This method involves the direct reaction of this compound with the corresponding halogen.

Reaction and Experimental Protocol

Reaction (for Cyanogen Iodide): Hg(CN)₂ + I₂ → 2 ICN + Hg

Experimental Protocol: Synthesis of Cyanogen Iodide

-

Apparatus: A reaction flask equipped with a stirrer and a reflux condenser.

-

Procedure:

-

A solution of this compound in a suitable solvent (e.g., ether) is prepared in the reaction flask.

-

A solution of iodine in the same solvent is added gradually with stirring.

-

The reaction mixture is typically stirred at room temperature or with gentle heating.

-

Upon completion of the reaction, the precipitated mercury is removed by filtration.

-

The cyanogen iodide is isolated from the filtrate by evaporation of the solvent and can be further purified by recrystallization.

-

-

Safety Precautions: Cyanogen halides are highly toxic and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

While the use of this compound for preparing cyanogen bromide is mentioned in historical literature, detailed experimental procedures often favor the use of alkali metal cyanides (e.g., sodium cyanide) with bromine, likely due to cost and safety considerations.[4]

Applications in Early Photography

Mercuric salts, including mercuric chloride (often referred to as bichloride of mercury in historical texts), played a role in 19th-century photography, primarily as an intensifier for negatives. While direct and widespread use of this compound in common photographic processes is less documented than that of mercuric chloride, the chemical principles are related. The purpose of an intensifier was to increase the density of the silver image on the negative, thereby producing a more contrasted print.

Role as an Intensifier

In the wet plate collodion (B3344781) process, a negative could be intensified by treating it with a solution of a mercuric salt. The mercuric salt would react with the metallic silver of the image, leading to a whitening and thickening of the image layer.

start [label="Developed Negative\n(Silver Image)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intensifier [label="Apply Mercuric Salt Solution\n(e.g., Mercuric Chloride)"]; whitening [label="Image Whitens and Thickens"]; redevelopment [label="Redevelopment\n(e.g., with Sodium Sulfite (B76179) or Ammonia)"]; final_negative [label="Intensified Negative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> intensifier; intensifier -> whitening; whitening -> redevelopment; redevelopment -> final_negative; }

Caption: Workflow for the intensification of a photographic negative using a mercuric salt.

Historical Recipe from "The Silver Sunbeam"

John Towler's "The Silver Sunbeam" (1864), a comprehensive manual of 19th-century photography, provides a recipe for an intensifier using bichloride of mercury (mercuric chloride).[5]

Intensifier Recipe:

-

Solution: A saturated solution of bichloride of mercury in water.

-

Procedure:

-

The developed and washed negative is flowed with the saturated solution of bichloride of mercury until the desired whitening is achieved.

-

The plate is then thoroughly washed.

-

A subsequent treatment with a dilute solution of sodium sulfite or ammonia (B1221849) would then blacken the image, resulting in increased density.

-

It is plausible that this compound could have been used in a similar manner, given its chemical properties, though specific recipes are not as commonly cited. The use of any mercury compound in photography was fraught with danger due to the cumulative toxicity of mercury.

Conclusion

The historical applications of this compound in chemistry, though now largely superseded by safer and more efficient alternatives, highlight its utility in key synthetic transformations. From the foundational synthesis of cyanogen to its role as a crucial promoter in the development of carbohydrate chemistry through the Koenigs-Knorr reaction, this compound served as an important, albeit hazardous, tool for the chemists of the past. Its use in the preparation of cyanogen halides and its connection to the chemical manipulations of early photography further underscore its place in the history of the chemical sciences. The detailed protocols and data presented herein provide a valuable resource for understanding the practical aspects of these historical chemical methods.

References

The Role of Mercuric Cyanide in Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of mercuric cyanide's application in glycosylation reactions, a cornerstone of synthetic carbohydrate chemistry. The synthesis of glycosidic bonds is a critical process in the development of a wide array of therapeutics, including antibiotics, vaccines, and anti-cancer drugs. Among the various methods developed, the Koenigs-Knorr reaction, often employing heavy metal salts as promoters, remains a significant strategy. This guide will delve into the mechanism, stereochemical control, and practical application of this compound in this context, providing researchers with the detailed knowledge necessary for the effective design and execution of glycosylation strategies.

Introduction to Glycosylation and the Koenigs-Knorr Reaction

A glycosidic bond is a covalent bond that joins a carbohydrate (sugar) molecule to another group, which may or may not be another carbohydrate. The formation of these bonds, known as glycosylation, is a fundamental process in biology and a pivotal reaction in synthetic organic chemistry. The Koenigs-Knorr reaction, first reported in 1901, is a classic method for forming a glycosidic bond between a glycosyl halide (a sugar with a halogen at the anomeric position) and an alcohol.[1] The reaction is typically promoted by a salt that acts as a halide acceptor, facilitating the departure of the halide and the formation of a reactive intermediate.[1]

A variety of promoters have been utilized in the Koenigs-Knorr reaction, including salts of silver, cadmium, and mercury.[2][3] this compound (Hg(CN)₂), often used in combination with mercuric bromide, has proven to be an effective promoter, particularly in the synthesis of both α- and β-glycosides.[4] The choice of promoter, solvent, and the nature of the protecting groups on the sugar all play a crucial role in the yield and stereoselectivity of the reaction.

The Mechanistic Role of this compound

The primary role of this compound in the Koenigs-Knorr reaction is to act as a halophilic Lewis acid, assisting in the removal of the halide from the anomeric carbon of the glycosyl halide. This process leads to the formation of a key reactive intermediate, an oxocarbenium ion. The generally accepted mechanism can be broken down into the following key steps:

-

Activation of the Glycosyl Halide: this compound coordinates to the halogen atom at the anomeric center of the glycosyl donor. This coordination weakens the carbon-halogen bond.

-

Formation of the Oxocarbenium Ion: The weakened C-X bond breaks, leading to the departure of the halide, which is sequestered by the mercury salt (forming HgXCN). This results in the formation of a planar, resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The alcohol (glycosyl acceptor) then attacks the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from either the top (α-face) or the bottom (β-face) of the planar intermediate.

-

Product Formation: Following nucleophilic attack, a proton is lost from the newly formed oxonium ion, yielding the final glycosidic product.

The stereochemical outcome of the reaction is largely determined by the nature of the protecting group at the C-2 position of the glycosyl donor.

Neighboring Group Participation and Stereochemical Control

The stereoselectivity of the Koenigs-Knorr reaction is profoundly influenced by the substituent at the C-2 position of the glycosyl donor.

-

1,2-trans Glycosides (Neighboring Group Participation): When the C-2 position bears a participating group, such as an acyl group (e.g., acetyl, benzoyl), the reaction typically proceeds with high stereoselectivity to form a 1,2-trans glycoside. The lone pair of electrons on the carbonyl oxygen of the C-2 ester attacks the initially formed oxocarbenium ion from the α-face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face, forcing the incoming alcohol to attack from the β-face, resulting in the exclusive formation of the 1,2-trans product. This phenomenon is known as neighboring group participation.

-

1,2-cis Glycosides: In the absence of a participating group at C-2 (e.g., with a non-participating benzyl (B1604629) ether protecting group), the alcohol can attack the oxocarbenium ion from either face. This often leads to a mixture of α and β anomers. The formation of the thermodynamically more stable anomer is often favored, which is typically the α-glycoside due to the anomeric effect. However, the use of specific solvent systems, such as a mixture of this compound and mercuric bromide in acetonitrile, has been shown to favor the formation of α-glycosides in some cases.[4]

dot

Caption: General mechanism of this compound-promoted glycosylation.

dot

Caption: Role of neighboring group participation in forming 1,2-trans glycosides.

Quantitative Data on this compound-Promoted Glycosylations

The efficiency and stereoselectivity of this compound-promoted glycosylations are dependent on several factors, including the nature of the glycosyl donor and acceptor, the solvent, and the reaction temperature. The following table summarizes representative quantitative data from the literature.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Tetra-O-acetyl-α-D-galactopyranosyl bromide | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Hg(CN)₂ | Nitromethane-Benzene (1:1) | 40 | 48 | Not specified | Predominantly β | [4] |

| Tri-O-acetyl-α-L-fucopyranosyl bromide | Benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside | Hg(CN)₂ / HgBr₂ | Nitromethane-Benzene (1:1) | 60-70 | 72 | Not specified | Predominantly α | [4] |

| 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide | Cyclohexanol | Hg(CN)₂ | Benzene-Nitromethane (1:1) | 10-25 | - | >90 | Predominantly β | [3] |

| Acetobromoglucose | Alcohols | Hg(CN)₂ | Nitromethane (B149229) | - | - | Good yields | Predominantly β | [4] |

Experimental Protocols

The following are representative experimental protocols for this compound-promoted glycosylation reactions, providing a practical guide for laboratory implementation.

Synthesis of a β-linked Disaccharide

This protocol describes the synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside.[4]

Materials:

-

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (glycosyl acceptor)

-

Tetra-O-acetyl-α-D-galactopyranosyl bromide (glycosyl donor)

-

This compound (Hg(CN)₂)

-

Nitromethane

-

Anhydrous conditions (e.g., oven-dried glassware, inert atmosphere)

Procedure:

-

A solution of the glycosyl acceptor (2 mmoles) in 80 mL of a 1:1 (v/v) mixture of nitromethane and benzene is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is concentrated by distillation until approximately 20 mL of the solvent mixture has been removed to ensure anhydrous conditions.

-

The solution is cooled to 40°C.

-

This compound (2 mmoles) and the glycosyl donor (2 mmoles) are added to the stirred mixture.

-

The reaction is maintained at 40°C for 24 hours under a moisture-free atmosphere (e.g., a drying tube).

-

An additional portion of the glycosyl donor (0.40 g) and this compound (0.28 g) is added, and stirring is continued at 40°C for another 24 hours.

-

The reaction mixture is then processed to isolate the product. This typically involves filtering off insoluble mercury salts, evaporating the solvent, and purifying the residue by chromatography.

dot

Caption: Experimental workflow for β-disaccharide synthesis.

Synthesis of an α-linked Disaccharide

This protocol outlines the synthesis of Benzyl 6-O-Benzoyl-2-O-(tri-O-acetyl-α-L-fucopyranosyl)-β-D-galactopyranoside.[4]

Materials:

-

Benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside (glycosyl acceptor)

-

Tri-O-acetyl-α-L-fucopyranosyl bromide (glycosyl donor)

-

This compound (Hg(CN)₂)

-

Mercuric bromide (HgBr₂)

-

Nitromethane

-

Benzene

-

Anhydrous conditions

Procedure:

-

A solution of the glycosyl acceptor (2.4 mmoles) in 40 mL of a 1:1 (v/v) nitromethane-benzene mixture is prepared.

-

The solution is concentrated by distillation to remove about 20 mL of solvent.

-

The solution is cooled to 60°C.

-

This compound (2.0 mmoles) and the glycosyl donor (2.0 mmoles) are added.

-

The reaction mixture is maintained at 60-70°C for 3 days.

-

Further additions of this compound and mercuric bromide (2.0 mmoles of each) are made after 20 hours and 44 hours.

-

After the reaction is complete, the mixture is worked up as described in the previous protocol.

dot

Caption: Experimental workflow for α-disaccharide synthesis.

Safety Considerations

This compound and other mercury salts are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, must be worn at all times. All waste containing mercury must be disposed of according to institutional and environmental regulations.

Conclusion

This compound remains a relevant and effective promoter for Koenigs-Knorr glycosylation reactions. Its ability to facilitate the formation of the key oxocarbenium ion intermediate, coupled with the predictable stereochemical outcomes governed by neighboring group participation, makes it a valuable tool in the synthesis of complex carbohydrates. A thorough understanding of the reaction mechanism, the influence of protecting groups and solvents, and adherence to strict safety protocols are essential for the successful application of this compound in glycosylation chemistry. This guide provides a foundational understanding for researchers and professionals in the field of drug development, enabling the informed design of synthetic strategies for the creation of novel glycosidic structures.

References

In-Depth Technical Guide to the Toxicology of Mercuric Cyanide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicology of mercuric cyanide (Hg(CN)₂), a highly toxic inorganic compound encountered in laboratory settings. Due to its dual-toxicity, stemming from both the mercuric (Hg²⁺) and cyanide (CN⁻) ions, a thorough understanding of its properties and mechanisms of action is critical for safe handling and for the accurate interpretation of toxicological studies. This document outlines the physicochemical properties, mechanisms of toxicity, toxicokinetics, and provides detailed protocols for assessing its cytotoxic and genotoxic potential.

Physicochemical Properties and Safety

This compound is an odorless, white crystalline solid that is soluble in polar solvents like water and alcohol.[1] It is sensitive to light and will darken upon exposure.[2] When heated, it decomposes to produce highly toxic fumes of mercury, nitrogen oxides, and hydrogen cyanide. Crucially, it reacts with acids to liberate flammable and highly toxic hydrogen cyanide gas.[2]

Safety Precautions: Due to its high toxicity, this compound must be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[3][4] Personal protective equipment, including a dust mask, goggles or a face shield, and rubber gloves, is mandatory.[5] In case of exposure, immediate medical attention is required.[3][6]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound are complex, involving the distinct pathways of both mercury and cyanide.

-

Absorption: this compound can be absorbed through inhalation of dust, ingestion, and dermal contact.[5] The cyanide component is rapidly absorbed through all routes and distributed throughout the body.[7] Inorganic mercury compounds, like mercuric chloride, are also absorbed through the gastrointestinal tract and to a lesser extent through the skin.[8]

-

Distribution: Following absorption, both mercury and cyanide are distributed throughout the body. Mercury has a high affinity for the kidneys.[8] Cyanide distributes rapidly to all tissues.[7]

-

Metabolism: The cyanide ion is primarily metabolized in the liver by the enzyme rhodanese to the less toxic thiocyanate.[7] Inorganic mercury is not extensively metabolized but can be oxidized from its elemental form to the mercuric ion (Hg²⁺) in blood and tissues.[8]

-

Excretion: The primary route of excretion for absorbed mercury vapor is through exhalation, with oxidized mercury being excreted in urine and feces.[8] Cyanide metabolites are primarily excreted in the urine.[7]

Mechanism of Toxicity

The toxicity of this compound is a synergistic combination of the toxic effects of the mercuric ion and the cyanide anion. This dual mechanism makes it a particularly potent poison.[9]

Mercuric Ion (Hg²⁺) Toxicity

The primary mechanism of mercury's toxicity is its high-affinity binding to sulfhydryl (-SH) groups in proteins and enzymes.[7][10] This interaction can lead to:

-

Enzyme Inhibition: Mercury irreversibly inhibits selenoenzymes, such as thioredoxin reductase, which are crucial for antioxidant defense.[9] This leads to an increase in reactive oxygen species (ROS) and oxidative stress.[11]

-

Mitochondrial Dysfunction: Mercury can bind to mitochondrial enzymes, leading to impaired mitochondrial function, lipid peroxidation, and ultimately, cell injury and death.[7][10]

-

Disruption of Cellular Signaling: Mercury can interfere with various signaling pathways, including the Nrf2-Keap1 pathway, which is a key regulator of the cellular antioxidant response.[8] It can also affect calcium homeostasis and activate the MAPK signaling pathway, contributing to stress responses and inflammation.[9]

Cyanide Ion (CN⁻) Toxicity

The cyanide ion is a potent and rapid-acting poison that primarily targets cellular respiration.[6]

-

Inhibition of Cytochrome c Oxidase: Cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[1][5] This binding prevents the transfer of electrons to oxygen, effectively halting aerobic respiration and the production of ATP.[1]

-

Cellular Anoxia: The inhibition of cellular respiration leads to a state of "internal asphyxia," where cells are unable to use oxygen, even if it is present in the blood. Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable.[10]

-

Induction of Oxidative Stress and Cell Death: The disruption of the electron transport chain can lead to the generation of ROS, contributing to oxidative stress.[12] Depending on the concentration and cell type, cyanide can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[12]

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for this compound and its constituent toxic moieties. It is important to note that toxicity can vary significantly between species and with the route of exposure.

| Compound | Test Species | Route of Administration | LD50 / LC50 | Reference |

| This compound | Mice | Oral | 33 mg/kg | [1] |

| This compound | Dogs | Subcutaneous | 2.7 mg/kg | [1] |

| This compound | Rat | Oral | 25 mg/kg | [5] |

| Hydrogen Cyanide | Human | Inhalation | 100-200 ppm (10-60 min) | [6] |

| Hydrogen Cyanide | Human | Inhalation | 2000 ppm (~1 min) | [6] |

| Mercuric Chloride | Rat | Oral (2 years) | LOAEL: 1.8 mg/kg/day | [13] |

| Mercuric Chloride | Mouse | Oral (2 years) | LOAEL: 4 mg/kg/day | [13] |

| Sodium Cyanide | Rat | Oral (13 weeks) | NOAEL: 3.96 mg CN⁻/kg/day | [2] |

| Sodium Cyanide | Rat | Oral (13 weeks) | LOAEL: 11.50 mg CN⁻/kg/day | [2] |

Table 1: Acute and Chronic Toxicity Data

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key experiments to assess the cytotoxicity and genotoxicity of this compound. These are standard protocols that can be adapted for this specific compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15]

Methodology:

-

Cell Treatment: Expose cells in culture to various concentrations of this compound for a defined period.

-

Cell Harvesting and Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell suspension onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and histones, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, and tail moment).

Genotoxicity Assessment: In Vitro Micronucleus Test

The in vitro micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by identifying micronuclei in the cytoplasm of interphase cells.[11]

Methodology:

-

Cell Treatment: Treat cell cultures with various concentrations of this compound for a period that covers at least one cell cycle.

-

Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.[3]

-

Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Under a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.[3][16]

-

Data Analysis: Statistically analyze the data to determine if there is a significant increase in the frequency of micronucleated cells in the treated groups compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound's components and the general workflows for the described experimental protocols.

Caption: Signaling pathways affected by this compound's components.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for the Comet genotoxicity assay.

Caption: Experimental workflow for the in vitro micronucleus assay.

References

- 1. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. crpr-su.se [crpr-su.se]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Old poisons, new signaling molecules: the case of hydrogen cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen Cyanide: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mutagenic and cellular integrity disruptions in freshwater food fish exposed to mercuric chloride contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Th2-type immunopathological manifestations induced by mercury chloride or gold salts in the rat: signal transduction pathways, cellular mechanisms and genetic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mercuric Cyanide

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of reagents is paramount. This guide provides a detailed overview of mercuric cyanide, a compound historically used in chemical synthesis, particularly in the formation of glycosidic bonds.

Core Properties of this compound

This compound, with the chemical formula Hg(CN)₂, is a white crystalline solid.[1][2] It is a highly toxic compound and should be handled with extreme caution in a professional laboratory setting.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Chemical Formula | Hg(CN)₂ or C₂HgN₂ | [1][2][3][4][5] |

| Molecular Weight | ~252.62 g/mol | [1][2][3][6] |

| Appearance | White crystalline solid | [1][2] |

| Density | 3.996 g/cm³ | [2][3] |

| Melting Point | Decomposes at 320 °C | |

| CAS Number | 592-04-1 | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key chemical reactions are outlined below.

Synthesis of this compound

Several methods have been documented for the synthesis of this compound.

1. From Mercuric Oxide and Hydrogen Cyanide:

This method involves the reaction of mercuric oxide with an aqueous solution of hydrogen cyanide.

-

Reaction: HgO + 2 HCN → Hg(CN)₂ + H₂O

-

Protocol: To a stirred suspension of mercuric oxide in water, an aqueous solution of hydrogen cyanide is added slowly. The reaction mixture is stirred until the mercuric oxide has completely dissolved. The resulting solution is then concentrated by evaporation to crystallize the this compound.

2. From Mercuric Sulfate (B86663) and Potassium Ferrocyanide:

This aqueous phase reaction precipitates this compound.

-